molecular formula C3H9NO3S B049790 3-Aminopropane-d6-sulfonic acid CAS No. 1131576-06-1

3-Aminopropane-d6-sulfonic acid

Cat. No.: B049790
CAS No.: 1131576-06-1
M. Wt: 145.21 g/mol
InChI Key: SNKZJIOFVMKAOJ-NMFSSPJFSA-N
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Description

3-Amino-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonic acid is a deuterated analog of 3-aminopropane-1-sulfonic acid, also known as homotaurine. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula is C3H3D6NO3S, and it has a molecular weight of 145.21 g/mol. This compound is primarily used in research settings, particularly in studies related to Alzheimer’s disease due to its ability to interact with amyloid-β peptides.

Biochemical Analysis

Biochemical Properties

Tramiprosate-d6 binds to soluble amyloid, thus inhibiting its aggregation in the brain . It has shown potential in reducing oligomeric and fibrillar (plaque) amyloid, diminishing hippocampal atrophy, improving cholinergic transmission, and stabilizing cognition in preclinical and clinical studies .

Cellular Effects

The effects of Tramiprosate-d6 on various types of cells and cellular processes are significant. It influences cell function by inhibiting the aggregation of amyloid in the brain, which is a key factor in the pathogenesis of Alzheimer’s disease .

Molecular Mechanism

The molecular mechanism of action of Tramiprosate-d6 involves binding to soluble amyloid and inhibiting its aggregation in the brain . This action reduces the formation of oligomeric and fibrillar amyloid, which are key contributors to the pathogenesis of Alzheimer’s disease .

Temporal Effects in Laboratory Settings

It has been observed that it reduces oligomeric and fibrillar amyloid, diminishes hippocampal atrophy, improves cholinergic transmission, and stabilizes cognition in preclinical and clinical studies .

Dosage Effects in Animal Models

It has been observed that it reduces oligomeric and fibrillar amyloid, diminishes hippocampal atrophy, improves cholinergic transmission, and stabilizes cognition in preclinical and clinical studies .

Metabolic Pathways

It is known that it binds to soluble amyloid, thus inhibiting its aggregation in the brain .

Transport and Distribution

It is known that it binds to soluble amyloid, thus inhibiting its aggregation in the brain .

Subcellular Localization

It is known that it binds to soluble amyloid, thus inhibiting its aggregation in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonic acid typically involves the deuteration of 3-aminopropane-1-sulfonic acid. This process can be achieved through the exchange of hydrogen atoms with deuterium using deuterated reagents under controlled conditions.

Industrial Production Methods: the general approach involves the use of deuterated solvents and catalysts to facilitate the deuteration process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides can be employed under basic conditions.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated amino sulfonic acids.

Scientific Research Applications

3-Amino-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonic acid has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of deuteration on chemical reactivity and stability.

    Biology: Investigated for its interactions with biological molecules, particularly proteins and peptides.

    Medicine: Studied for its potential therapeutic effects in neurodegenerative diseases, especially Alzheimer’s disease.

    Industry: Utilized in the development of deuterated drugs and other compounds for enhanced stability and reduced metabolic degradation.

Comparison with Similar Compounds

    3-Aminopropane-1-sulfonic acid (Homotaurine): The non-deuterated analog, used in similar research applications.

    Taurine: Another sulfonic acid with similar biological functions but lacks the deuterium atoms.

    Aminomethanesulfonic acid: A simpler analog with a shorter carbon chain.

Uniqueness: 3-Amino-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonic acid is unique due to its deuterium content, which imparts greater stability and resistance to metabolic degradation compared to its non-deuterated counterparts. This makes it particularly valuable in research and potential therapeutic applications.

Properties

IUPAC Name

3-amino-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO3S/c4-2-1-3-8(5,6)7/h1-4H2,(H,5,6,7)/i1D2,2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKZJIOFVMKAOJ-NMFSSPJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N)C([2H])([2H])S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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